molecular formula C2H3Cl6OSb B103298 Acetylium hexachloroantimonate(1-) CAS No. 17857-44-2

Acetylium hexachloroantimonate(1-)

Cat. No.: B103298
CAS No.: 17857-44-2
M. Wt: 377.5 g/mol
InChI Key: IJBXAZDSNPNESB-UHFFFAOYSA-H
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Description

Acetylium hexachloroantimonate(1-) is a chemical compound with the molecular formula C2H3Cl6OSb. It is known for its unique properties and applications in various fields of scientific research. The compound is characterized by the presence of an acetylium ion (CH3CO+) and a hexachloroantimonate anion (SbCl6-), making it a significant compound in the study of organometallic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetylium hexachloroantimonate(1-) typically involves the reaction of acetic anhydride with antimony pentachloride (SbCl5). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{CH3COOH} + \text{SbCl5} \rightarrow \text{CH3CO}^+ \text{SbCl6}^- + \text{HCl} ]

Industrial Production Methods

Industrial production of acetylium hexachloroantimonate(1-) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced equipment and techniques ensures the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Acetylium hexachloroantimonate(1-) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The acetylium ion can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of acetylium hexachloroantimonate(1-) include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of acetylium hexachloroantimonate(1-) depend on the type of reaction and the reagents used. For example, oxidation reactions may yield acetic acid derivatives, while substitution reactions can produce various organometallic compounds.

Scientific Research Applications

Acetylium hexachloroantimonate(1-) has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of acetylium hexachloroantimonate(1-) involves its interaction with molecular targets and pathways. The acetylium ion acts as an electrophile, participating in various chemical reactions. The hexachloroantimonate anion stabilizes the acetylium ion, facilitating its reactivity. The compound’s effects are mediated through its ability to form complexes with other molecules, influencing their chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    Triethyloxonium hexachloroantimonate: Similar in structure but with ethyl groups instead of acetyl groups.

    Chlorodiphenylcarbenium hexachloroantimonate: Contains diphenylcarbenium instead of acetylium.

    Pentachloroallyl hexachloroantimonate: Features a pentachloroallyl group.

Uniqueness

Acetylium hexachloroantimonate(1-) is unique due to its specific combination of acetylium and hexachloroantimonate ions. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

ethanone;hexachloroantimony(1-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3O.6ClH.Sb/c1-2-3;;;;;;;/h1H3;6*1H;/q+1;;;;;;;+5/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBXAZDSNPNESB-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[C+]=O.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Cl6OSb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901104400
Record name 1-Oxoethylium (OC-6-11)-hexachloroantimonate(1-) (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17857-44-2
Record name Ethylium, 1-oxo-, (OC-6-11)-hexachloroantimonate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17857-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetylium hexachloroantimonate(1-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017857442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Oxoethylium (OC-6-11)-hexachloroantimonate(1-) (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901104400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetylium hexachloroantimonate(1-)
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